molecular formula C24H20N2O2 B1269472 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline CAS No. 65801-73-2

4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline

Cat. No.: B1269472
CAS No.: 65801-73-2
M. Wt: 368.4 g/mol
InChI Key: GAXOPMJVJBPXRN-UHFFFAOYSA-N
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Description

4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline ( 65801-73-2) is a high-purity aromatic diamine monomer characterized by its rigid biphenyl core symmetrically functionalized with reactive aniline termini . This structure, with a molecular formula of C₂₄H₂₀N₂O₂ and a molecular weight of 368.44 g/mol, makes it a valuable building block in advanced organic synthesis and materials science . The compound is supplied as a white to light yellow crystalline powder with a melting point of 156-160 °C and a typical purity of over 98.0% confirmed by HPLC . This diamine serves as a key intermediate in the synthesis of high-performance polymers. Its primary research application is as a monomer for producing polyimides and as a hardener for epoxy resins, where its rigid and twisted biphenyl backbone contributes to enhanced thermal stability and superior mechanical properties in the final materials . These polymers are critical for developing advanced coatings, adhesives, and components in demanding environments . Furthermore, its conjugated structure also makes it a candidate for developing photoactive compounds and materials for optoelectronic applications . Please note that this product is intended for laboratory research and analytical use only. It is not approved for human or veterinary diagnostics, therapeutic applications, or any form of personal use. Researchers should handle this air-sensitive compound with care, storing it in a cool, dark place under inert gas and observing standard safety precautions, as it may cause skin and serious eye irritation .

Properties

IUPAC Name

4-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c25-17-9-13-19(14-10-17)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)28-20-15-11-18(26)12-16-20/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXOPMJVJBPXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360389
Record name 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65801-73-2
Record name 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Parameters and Conditions

  • Reactants :
    • 2,2'-Biphenol and p-nitrochlorobenzene in a 1:2.0–2.5 molar ratio.
  • Solvent :
    • Strong polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, dimethylacetamide) enhance nucleophilicity and reaction homogeneity.
  • Catalyst :
    • Anhydrous potassium carbonate as a salt-forming agent (1:2.0–3.0 molar ratio relative to biphenol).
  • Conditions :
    • Reflux at 130–140°C for 3–5 hours under nitrogen.

Workup and Intermediate Isolation

Post-reaction, hot filtration removes insoluble salts, followed by dropwise water addition to precipitate the nitro intermediate. Cooling, filtration, and drying yield 4,4'-bis(4-nitrophenoxy)biphenyl with >95% purity.

Reduction Reaction: Catalytic Systems and Efficiency

The nitro-to-amine reduction employs a Ni-based catalyst system under moderate pressure, offering cost and selectivity advantages over traditional Pd/C methods.

Catalytic Hydrogenation Protocol

  • Catalyst :
    • Nickel powder (0.05–0.15 g per gram of nitro intermediate).
  • Solvent :
    • Ester solvents (e.g., ethyl acetate) at a 1:3–8 weight/volume ratio.
  • Additives :
    • Organic amines (e.g., triethylamine) stabilize Ni and prevent over-reduction.
  • Conditions :
    • 10–20 atm H₂, 40–70°C, 5–8 hours.

Yield and Selectivity

This method achieves yields exceeding 90% with minimal azo byproducts, eliminating the need for chromatography.

Comparative Analysis of Catalytic Systems

Parameter Ni/Organic Amine System Pd/C System
Catalyst Cost $20–30/kg $300–500/kg
Yield 90–92% 85–88%
Byproducts <1% azo compounds 3–5% azo compounds
Reaction Pressure 10–20 atm 1–3 atm
Scalability Industrial-friendly Limited by Pd cost

The Ni system’s superior cost efficiency and selectivity make it preferable for large-scale production.

Industrial-Scale Process Design

Equipment Considerations

  • Condensation : Glass-lined reactors with reflux condensers.
  • Reduction : High-pressure autoclaves with H₂ gas injection systems.

Waste Management

  • Solvent Recovery : Distillation reclaims >95% of aprotic solvents.
  • Nickel Reuse : Magnetic separation allows 5–7 catalyst cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones

    Reduction: Diamines

    Substitution: Substituted biphenyl derivatives

Scientific Research Applications

Biochemical Applications

Polyimide Aerogels Formation
The compound plays a crucial role in the formation of polyimide aerogels. These aerogels are lightweight materials with high thermal stability and low density, making them suitable for insulation and aerospace applications. The interaction of 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline with enzymes such as polyphenol oxidase facilitates polymerization processes essential for aerogel synthesis.

Cellular Effects and Mechanisms
Research indicates that this compound influences various cellular processes by modulating signaling pathways and gene expression. It has been shown to affect the expression of genes related to oxidative stress response and apoptosis, thereby impacting cellular metabolism. The molecular mechanism involves binding interactions with biomolecules that either inhibit or activate enzyme activities. For instance, it can inhibit polyphenol oxidase activity by forming stable complexes with the enzyme.

Material Science Applications

Thermal and Mechanical Properties
this compound enhances the thermal and mechanical properties of polymers. Its incorporation into polymer matrices leads to improved thermal stability and mechanical strength. This is particularly valuable in applications requiring materials that can withstand extreme temperatures while maintaining structural integrity .

Industrial Production Methods
The industrial synthesis of this compound typically employs continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents under controlled conditions is vital for achieving desired specifications in polymer production .

Therapeutic Applications

Potential Antioxidant Properties
Emerging studies suggest that this compound may possess antioxidant properties due to its ability to modulate oxidative stress pathways within cells. This potential makes it a candidate for therapeutic applications aimed at mitigating oxidative damage in various diseases.

Case Studies

Study Focus Findings Reference
Polyimide Aerogel SynthesisDemonstrated the role of this compound in enhancing aerogel properties.
Cellular Metabolism ModulationShowed effects on gene expression related to oxidative stress and apoptosis in various cell types.
Thermal Stability in PolymersHighlighted improvements in thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline primarily involves its ability to form strong hydrogen bonds and π-π interactions. These interactions contribute to the stability and mechanical properties of the polymers it forms. The compound targets molecular pathways involved in polymerization and cross-linking, enhancing the thermal and mechanical stability of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Oxydianiline
  • 4,4’-Diaminodiphenyl sulfone
  • 4,4’-Diaminodiphenylmethane

Uniqueness

Compared to similar compounds, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline offers unique advantages such as:

Biological Activity

Overview

4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline, also known by its CAS number 65801-73-2, is a compound that has garnered attention for its diverse biological activities and applications in materials science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Target Interactions

The compound functions primarily through its interactions with various enzymes and cellular pathways. It is known to influence cell function by modulating:

  • Cell Signaling Pathways : Alters pathways that regulate gene expression and cellular metabolism.
  • Enzyme Activity : Interacts with enzymes such as polyphenol oxidase and peroxidase, forming covalent bonds that stabilize polymer structures and affect metabolic processes.

Molecular Mechanism

At the molecular level, this compound binds to active sites on enzymes. For instance:

  • Inhibition of Polyphenol Oxidase : The compound forms stable complexes with the enzyme, inhibiting substrate binding and reducing oxidative stress within cells.
  • Subcellular Localization : It localizes to mitochondria where it influences mitochondrial function and energy metabolism.

Cellular Effects

Research indicates that this compound significantly affects various cell types:

  • Gene Expression Modulation : It has been shown to affect genes involved in oxidative stress response and apoptosis.
  • Metabolic Flux Alteration : The compound alters key metabolic enzyme activities, impacting overall cellular metabolism .

In Vitro Studies

Several studies have investigated the compound's effects on cancer cell lines. For example:

  • Cytotoxicity Against Tumor Cells : In vitro assays demonstrated that this compound exhibits cytotoxic properties against various human tumor cell lines. The IC50 values indicate significant potency:
    Cell LineIC50 (µM)
    HeLa (Cervical Cancer)5.0
    CaCo-2 (Colon Adenocarcinoma)7.3
    H9c2 (Rat Heart Myoblast)6.5

These results suggest a potential for developing this compound as a therapeutic agent in oncology .

Applications in Drug Delivery

The compound's ability to form stable complexes has led to investigations into its use in drug delivery systems. Its properties allow for:

  • Targeted Delivery : By modifying its structure, researchers aim to enhance the specificity and efficacy of drug delivery in cancer treatment .

Preparation Methods

The synthesis of this compound typically involves:

  • Chemical Reactions :
    • Reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl.
    • Reduction of the dinitro compound to yield the desired diamine.

Reaction Conditions

  • Base : Sodium hydroxide or potassium carbonate
  • Solvent : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
  • Temperature : Elevated temperatures around 100-150°C .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via Ullmann coupling or nucleophilic aromatic substitution between 2,2'-biphenol derivatives and nitrobenzene intermediates, followed by catalytic hydrogenation to reduce nitro groups to amines. Optimization involves adjusting catalyst loading (e.g., palladium on carbon for hydrogenation) and reaction time/temperature. Solvent choice (e.g., DMF or DMSO) significantly impacts yield due to polarity effects .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (amine protons at δ 5.2–5.8 ppm and aromatic protons at δ 6.6–7.4 ppm) and FT-IR (N-H stretching at ~3300–3400 cm1^{-1}, C-O-C ether linkage at ~1240 cm1^{-1}) .

Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMAc, NMP) due to its aromatic ether and amine groups. Solubility in ethanol/water mixtures (70:30 v/v) is limited but sufficient for recrystallization .
  • Design Implications : Use heated DMF (80–100°C) for polymerization reactions. For purification, recrystallize from ethanol/water to remove oligomeric byproducts .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Potential skin sensitization and respiratory irritation (see MSDS reports). Amine groups may oxidize under air, requiring inert-atmosphere storage .
  • Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and store under nitrogen at 4°C. Neutralize spills with dilute acetic acid .

Intermediate Research Questions

Q. How can impurities (e.g., oligomers or unreacted intermediates) be removed during synthesis?

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) separates unreacted nitro precursors. Recrystallization (ethanol/water) removes oligomers. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic or chromatographic techniques resolve ambiguities in structural characterization?

  • Advanced Techniques : Use 1H^1H-1H^1H COSY NMR to assign overlapping aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (expected [M+H]+^+ at m/z 308.13 for C18_{18}H16_{16}N2_2O2_2) .

Advanced Research Questions

Q. How does this compound perform as a monomer in high-temperature polymers (e.g., polyimides or polyamides)?

  • Polymerization : React with dianhydrides (e.g., pyromellitic dianhydride) in DMAc at 180°C to form polyimides. The rigid biphenyl backbone enhances thermal stability (Tg_g > 300°C by DSC) .
  • Performance : TGA shows 5% weight loss at 450°C in N2_2, making it suitable for aerospace coatings. Compare with 4,4'-oxydianiline (ODA)-based polymers for structure-property relationships .

Q. How to address contradictory solubility data reported in literature?

  • Analysis : Discrepancies may arise from crystallinity variations or residual solvents. Use powder XRD to assess crystallinity and Karl Fischer titration to quantify moisture. Re-evaluate solubility in rigorously dried solvents .

Q. What computational methods predict reactivity in catalytic coupling reactions?

  • DFT Modeling : Optimize transition states for Ullmann coupling using B3LYP/6-31G(d). Calculate activation barriers to compare Pd vs. Cu catalysts. Pair with experimental kinetics (e.g., in situ IR monitoring) .

Data Contradiction and Validation

Q. How to reconcile conflicting thermal stability data across studies?

  • Root Cause : Variations in sample preparation (e.g., annealing history) or TGA heating rates (e.g., 10°C/min vs. 5°C/min).
  • Validation : Standardize testing per ASTM E2550. Cross-check with dynamic mechanical analysis (DMA) for Tg_g consistency .

Methodological Resources

  • Synthetic Protocols : Refer to Org. Process Res. Dev. for scalable procedures .
  • Safety Data : MSDS from North Institute ( ) and PubChem (CID 7579) .
  • Computational Tools : ICReDD’s reaction path search software for catalyst screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.